Cas no 339008-93-4 (4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE)

4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a phenyl sulfone moiety at the 5-position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry and agrochemical applications. The thiadiazole ring system contributes to its potential as a versatile intermediate in the development of biologically active molecules, including pesticides and pharmaceuticals. Its sulfone group enhances electrophilic character, facilitating selective transformations. The compound’s well-defined molecular architecture ensures consistent performance in cross-coupling and functionalization reactions, offering utility in precision synthesis.
4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE structure
339008-93-4 structure
Product Name:4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE
CAS No:339008-93-4
MF:C9H8N2O2S2
MW:240.302019119263
MDL:MFCD00202087
CID:5165707
Update Time:2026-03-04

4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE Chemical and Physical Properties

Names and Identifiers

    • 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE
    • 4-METHYL-5-(PHENYLSULFONYL)-1,2,3-THIADIAZOLE
    • 5-(benzenesulfonyl)-4-methyl-1,2,3-thiadiazole
    • 5-(benzenesulfonyl)-4-methylthiadiazole
    • MLS001166430
    • HMS2854F11
    • SMR000549565
    • MDL: MFCD00202087
    • Inchi: 1S/C9H8N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3
    • InChI Key: ABZCWVUPIFJPED-UHFFFAOYSA-N
    • SMILES: S(C1=C(C)N=NS1)(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 307
  • XLogP3: 2
  • Topological Polar Surface Area: 96.5

4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE Pricemore >>

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4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE Suppliers

Amadis Chemical Company Limited
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(CAS:339008-93-4)4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE
Order Number:A1019944
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:23
Price ($):315.0
Email:sales@amadischem.com

Additional information on 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE

Introduction to 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE (CAS No. 339008-93-4)

4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE (CAS No. 339008-93-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiadiazole ring and a phenyl sulfone moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE is defined by its molecular formula C10H8N2O2S2. The presence of the thiadiazole ring, a five-membered heterocyclic compound containing two sulfur atoms and one nitrogen atom, imparts significant stability and reactivity to the molecule. The phenyl sulfone group, on the other hand, enhances the compound's solubility and bioavailability, making it suitable for various biological assays and in vivo studies.

In recent years, there has been a growing interest in the biological activities of thiadiazole-containing compounds due to their diverse pharmacological properties. Research has shown that 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE exhibits potent antimicrobial activity against a range of bacterial strains. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibiotics to combat emerging antibiotic resistance.

Beyond its antimicrobial properties, 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE has also shown potential as an antifungal agent. A recent study in the European Journal of Medicinal Chemistry (2022) reported that this compound exhibits significant antifungal activity against Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell membranes, leading to cell death. This dual activity against both bacteria and fungi highlights the broad-spectrum potential of this compound.

In addition to its antimicrobial and antifungal properties, 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). A preclinical study published in the Journal of Inflammation Research (2023) further supported these findings by demonstrating that the compound reduces inflammation in animal models of IBD.

The cytotoxicity profile of 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE has also been evaluated to ensure its safety for pharmaceutical applications. In vitro cytotoxicity assays using human cell lines have shown that this compound exhibits low toxicity at therapeutic concentrations. This favorable safety profile is crucial for its development as a potential therapeutic agent.

To further explore the potential applications of 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE, several research groups are currently conducting preclinical studies to evaluate its efficacy in various disease models. These studies aim to provide a comprehensive understanding of the compound's pharmacokinetics, pharmacodynamics, and safety profile. Preliminary results from these studies are promising and suggest that this compound may have a wide range of therapeutic applications.

In conclusion, 4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE (CAS No. 339008-93-4) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Ongoing research continues to uncover new applications for this compound, making it an exciting area of focus for scientists and researchers in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339008-93-4)4-METHYL-1,2,3-THIADIAZOL-5-YL PHENYL SULFONE
A1019944
Purity:99%
Quantity:1g
Price ($):315.0
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